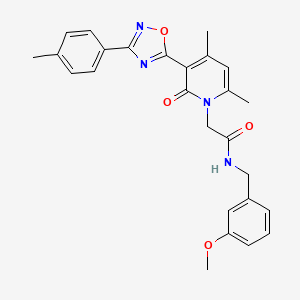

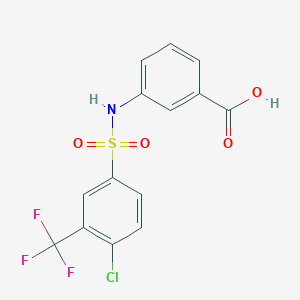

3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)benzoic acid” is a chemical compound. It is derived from 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride, which is used as an intermediate in the production of pesticides and dyes .

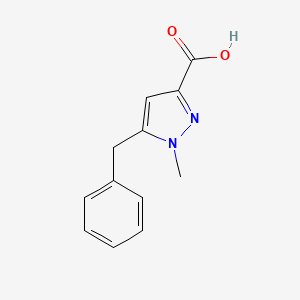

Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a benzoic acid group, a sulfonamide group, and a 4-Chloro-3-(trifluoromethyl)phenyl group . The InChI code for this compound is 1S/C14H9ClF3NO4S/c15-12-6-5-10 (7-11 (12)14 (16,17)18)24 (22,23)19-9-3-1-8 (2-4-9)13 (20)21/h1-7,19H, (H,20,21) .Wissenschaftliche Forschungsanwendungen

Synthesis of Analgesic Compounds

This compound has been utilized in the synthesis of analgesic derivatives, particularly 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues . These derivatives have shown promise in pain management models in mice, indicating potential for the development of new pain-relieving medications.

Development of Pharmacophore Models

The compound serves as a key ingredient in designing pharmacophore models for analgesics . By synthesizing and testing various derivatives, researchers can identify structural features that contribute to the compounds’ analgesic properties.

Organic Synthesis Reagent

As a reagent, 3-((4-chloro-3-(trifluoromethyl)phenyl)sulfonamido)benzoic acid is involved in organic synthesis processes. It’s used to create various chemical structures, which can lead to the development of new materials or drugs .

Chemical Intermediate

This compound acts as an intermediate in the synthesis of more complex chemical entities. For example, it can be used to produce isocyanate derivatives, which have a range of applications in polymer and pharmaceutical industries .

Wirkmechanismus

Mode of Action

It is known that sulfonamides, a group of compounds to which this molecule belongs, often act by inhibiting enzymes essential for the growth and survival of certain cells or organisms .

Biochemical Pathways

Sulfonamides typically interfere with the synthesis of folic acid, a crucial component for DNA replication in bacteria, by inhibiting the enzyme dihydropteroate synthase . .

Result of Action

Typically, sulfonamides result in the inhibition of bacterial growth by interfering with folic acid synthesis . .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO4S/c15-12-5-4-10(7-11(12)14(16,17)18)24(22,23)19-9-3-1-2-8(6-9)13(20)21/h1-7,19H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSJZHLEUFMKGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(Dimethylamino)propyl)-1-(4-isopropoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2952446.png)

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2952449.png)

![2-phenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2952453.png)

![4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide](/img/structure/B2952455.png)

![5-chloro-2-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2952457.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2952463.png)

![(E)-N-[(2S)-1-Oxo-1-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]propan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2952466.png)